Nitroacetonitrile

Description

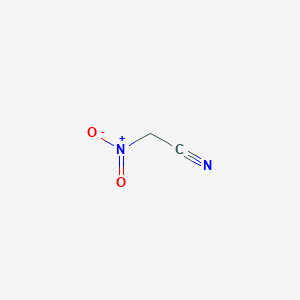

Structure

3D Structure

Properties

IUPAC Name |

2-nitroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBOSISZPCOPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902418 | |

| Record name | NoName_1661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

nitroacetonitrile structure and bonding characteristics

An In-depth Technical Guide on the Structure and Bonding Characteristics of Nitroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

This compound (O₂NCH₂CN), the simplest α-nitronitrile, is a highly reactive and versatile chemical precursor. Its structure is characterized by a central methylene group flanked by two potent electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-C≡N).[1][2] This unique electronic arrangement makes the methylene protons exceptionally acidic, facilitating a wide range of chemical transformations.[1] However, free this compound is a thermally unstable and explosive compound, which has historically limited its widespread use and the availability of direct experimental structural data.[3] Consequently, it is often handled in the form of its more stable alkali metal salts, which serve as synthetic equivalents.[3] This guide provides a detailed overview of the bonding, structure, and spectroscopic characteristics of this compound and its corresponding anion, alongside key experimental protocols and synthetic applications.

Molecular Structure and Bonding

Neutral this compound (O₂NCH₂CN)

The structure of neutral this compound features a central carbon atom with sp³ hybridization, bonded to two hydrogen atoms, the nitrogen atom of the nitro group, and the carbon atom of the cyano group. The powerful inductive electron-withdrawing effects (-I effect) of both the nitro and cyano substituents create a significant partial positive charge on the central carbon, which in turn weakens the C-H bonds. This electronic pull is the primary reason for the high acidity of the methylene protons.

The this compound Anion (Nitronate Form)

Deprotonation of the acidic methylene group yields the this compound anion, a resonance-stabilized species known as a nitronate.[4] The negative charge is not localized on the carbon atom but is delocalized across the π-system involving the cyano and nitro groups.

This delocalization can be represented by several resonance structures, which contribute to the overall stability of the anion. The true structure is a hybrid of these forms, with significant double bond character between the central carbon and the nitrogen of the nitro group. This structural change from a tetrahedral sp³ carbon in the neutral molecule to a more planar sp²-like carbon in the anion is a key feature of its chemistry.[5]

Spectroscopic Characteristics

Spectroscopic analysis provides insight into the bonding environment of this compound. While detailed spectra of the neutral compound are scarce, data for its anion and related compounds are informative.

Vibrational Spectroscopy of the this compound Anion

The formation of the nitronate anion leads to significant shifts in vibrational frequencies compared to the neutral species, reflecting the changes in bond order due to resonance. Infrared spectroscopy of various nitronate salts reveals characteristic absorption bands.[5]

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Nitronate (C=NO₂) | Asymmetric Stretch (N-O) | 1316 - 1205 | Reflects the partial double-bond character of the N-O bonds in the resonance-stabilized anion.[5] |

| Nitronate (C=NO₂) | Symmetric Stretch (N-O) | 1175 - 1040 | Also characteristic of the nitronate functional group.[5] |

| Nitronate (C=N) | Stretch | 1605 - 1587 | Indicates significant double bond character between the central carbon and the nitrogen, consistent with resonance structures.[5] |

| Cyano (C≡N) | Stretch | ~2150 | The frequency is significantly lowered compared to the neutral form due to the delocalization of the negative charge into the C≡N π-system.[5] |

Expected Vibrational Frequencies of Neutral this compound

Based on standard infrared correlation tables for organic functional groups, the following table summarizes the expected vibrational frequencies for the neutral O₂NCH₂CN molecule. It is critical to note that these are general ranges and not experimentally verified values for this specific unstable compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Cyano (-C≡N) | Stretch | 2260 - 2240 |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1540 |

| Nitro (-NO₂) | Symmetric Stretch | 1370 - 1345 |

| Alkane (-CH₂) | Asymmetric/Symmetric Stretch | 2925 / 2850 |

| C-N Bond | Stretch | 1200 - 1020 |

Experimental Protocols

The synthesis of this compound requires careful handling due to its instability. One common laboratory method involves the dehydration of methazonic acid (nitroacetaldehyde oxime).

Synthesis of this compound from Methazonic Acid

This protocol describes a general procedure for the dehydration of methazonic acid to yield this compound. Extreme caution is advised due to the explosive nature of the product.

Reagents and Materials:

-

Methazonic acid (nitroacetaldehyde oxime)

-

Phosphorus pentoxide (P₄O₁₀)

-

Sand

-

Anhydrous diethyl ether

-

Collection flask cooled in an ice-salt bath

-

Distillation apparatus suitable for vacuum

-

Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus. The distillation flask should contain a thoroughly mixed blend of methazonic acid and phosphorus pentoxide (a common dehydrating agent) in an approximate 1:2 molar ratio, diluted with sand to moderate the reaction. The receiving flask must be cooled to approximately -10 °C.

-

Dehydration Reaction: Heat the distillation flask carefully under a vacuum. The reaction is exothermic and must be controlled to prevent overheating.

-

Distillation: this compound will form and distill over as a colorless to pale yellow oil. Collect the distillate in the cooled receiving flask. The temperature of the reaction must be kept as low as possible to minimize decomposition.

-

Purification (Optional): The collected oil can be further purified. One reported method involves dissolving the product in anhydrous diethyl ether, decolorizing with activated charcoal, and then forming a salt by bubbling gaseous ammonia through the solution. The more stable salt can then be isolated and acidified just prior to use to regenerate the free this compound.

-

Storage and Handling: this compound is highly unstable and should be used immediately or converted to a more stable salt for storage. It is sensitive to heat, shock, and friction. All operations should be conducted behind a blast shield in a well-ventilated fume hood.

Application in Heterocyclic Synthesis

This compound is a valuable C-N-C building block for constructing nitrogen-rich heterocyclic compounds, many of which are investigated as energetic materials.[1][6] The general strategy involves reacting a diazonium salt with a stable salt of this compound. This forms a hydrazone intermediate which can then undergo intramolecular cyclization to yield the final heterocyclic product, such as a pyrazolotriazine.[6]

References

Thermal Stability and Decomposition of Nitroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroacetonitrile (NCAN) is a highly energetic and reactive organic compound with the chemical formula C₂H₂N₂O₂. Its structure, featuring both a nitro (-NO₂) and a nitrile (-CN) group attached to the same methylene bridge, imparts unique chemical properties that make it a valuable precursor in the synthesis of various nitrogen-rich heterocyclic compounds, including pharmaceuticals and energetic materials. However, these same functional groups also contribute to its significant thermal instability, posing considerable handling and safety challenges.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. It is intended to serve as a critical resource for researchers, chemists, and safety professionals working with this compound, offering insights into its hazardous nature and guidance on its safe handling and application.

Thermal Hazard Data

This compound is recognized as a thermodynamically unstable compound with a high potential for explosive decomposition.[1][2] The energy released during its decomposition is substantial, categorizing it as a hazardous material. A critical parameter in assessing its thermal hazard is the heat of decomposition, which has been determined by Differential Scanning Calorimetry (DSC).

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Method | Reference |

| Decomposition Temperature | 109 °C | DSC | [1] |

| Heat of Decomposition | 874 J/g | DSC | [1] |

Note: The United Nations classifies organic substances with a decomposition energy of 800 J/g or more as potentially explosive materials.[2]

Due to this inherent instability, it is common practice in synthetic chemistry to maintain reaction temperatures below 50 °C when using this compound as a reagent to prevent uncontrolled decomposition.[1] Incidents, including explosions, have been reported, underscoring the critical need for stringent safety protocols.[1]

Experimental Protocols for Thermal Analysis

While specific, detailed experimental protocols for the thermal analysis of this compound are not extensively published, the following methodologies are standard for characterizing the thermal stability of energetic materials and can be adapted for NCAN.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermal properties of energetic materials, including onset decomposition temperature and heat of decomposition.

Objective: To determine the temperature at which decomposition begins and the amount of energy released during the process.

Typical Protocol:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation of the sample before decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated at a constant linear heating rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from ambient to 300 °C).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition peak and the integrated peak area, which corresponds to the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition and volatilization. When coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), it can be used to identify gaseous decomposition products.

Objective: To determine the temperature range of mass loss and to identify the evolved gaseous products during decomposition.

Typical Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an open or loosely covered crucible (e.g., alumina or platinum).

-

Instrumentation: A calibrated Thermogravimetric Analyzer, preferably coupled to a mass spectrometer or FTIR spectrometer.

-

Atmosphere: The experiment is performed under an inert (e.g., nitrogen or argon) or reactive (e.g., air) atmosphere with a controlled flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its decomposition temperature range.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures of mass loss events. The coupled MS or FTIR data is used to identify the chemical composition of the evolved gases at different stages of decomposition.

Proposed Decomposition Pathway

Caption: Proposed initial step in the thermal decomposition of this compound.

Following the initial C-NO₂ bond cleavage, the resulting cyanomethyl radical (•CH₂-CN) and nitrogen dioxide (•NO₂) are highly reactive and would undergo a complex series of secondary reactions. These subsequent reactions would likely lead to the formation of stable gaseous products such as nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and hydrogen cyanide (HCN). The presence of both a nitro and a nitrile group in the same molecule suggests a complex and energetic decomposition cascade.

Experimental and Logical Workflow

The assessment of the thermal stability of a potentially energetic material like this compound follows a structured workflow designed to safely characterize its hazardous properties.

Caption: A typical workflow for the thermal hazard assessment of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant thermal hazards. Its low decomposition temperature and high heat of decomposition necessitate extreme caution during its handling, storage, and use. The information presented in this guide, based on available literature, highlights the critical thermal parameters of this compound. Further research, particularly detailed studies on its decomposition kinetics and the precise identification of its decomposition products under various conditions, would be highly beneficial for enhancing the safety and understanding of this reactive molecule. Researchers and professionals in drug development and materials science should implement rigorous safety protocols, including small-scale handling and the use of appropriate personal protective equipment, when working with this compound.

References

Spectroscopic Profile of Nitroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitroacetonitrile (C₂H₂N₂O₂), a molecule of significant interest in organic synthesis and energetic materials research, possesses a unique spectroscopic fingerprint. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for its identification and characterization. Due to the hazardous nature of this compound, all experimental procedures should be conducted with appropriate safety precautions in a specialized laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single peak corresponding to the two equivalent protons of the methylene group (-CH₂-).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | Singlet | 2H | -CH₂- |

Note: The exact chemical shift can vary depending on the solvent used.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the methylene carbon and the nitrile carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 70 | -CH₂- |

| ~110 - 120 | -C≡N |

Note: The exact chemical shift can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The most prominent absorption bands are associated with the nitro (NO₂) and nitrile (C≡N) groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2260 - 2240 | Strong | C≡N stretch |

| ~1580 - 1540 | Strong | Asymmetric NO₂ stretch |

| ~1380 - 1340 | Strong | Symmetric NO₂ stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Abundance | Assignment |

| 86 | Moderate | [M]⁺ (Molecular ion) |

| 46 | High | [NO₂]⁺ |

| 40 | High | [CH₂CN]⁺ |

| 30 | Moderate | [NO]⁺ |

| 26 | Moderate | [CN]⁺ |

Note: The relative abundances are approximate and can vary with the ionization method and instrument conditions.

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality spectroscopic data for a reactive compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Due to the instability of pure this compound, spectra are often acquired from a dilute solution in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. All handling should be performed in a fume hood with appropriate personal protective equipment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each carbon. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) can be prepared on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the solution.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plate or ATR crystal is first recorded. The sample is then applied, and the sample spectrum is collected. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

-

Sample Introduction: Due to its volatility, this compound can be introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Active Methylene Group in Nitroacetonitrile: A Technical Guide for Synthetic Chemists

An in-depth exploration of the reactivity, properties, and synthetic utility of the active methylene group in nitroacetonitrile, tailored for researchers, scientists, and professionals in drug development.

The unique electronic environment of the methylene group in this compound (NC-CH₂-NO₂) renders it a potent tool in modern organic synthesis. Flanked by two powerful electron-withdrawing groups—a nitrile and a nitro group—the α-protons exhibit remarkable acidity, making this methylene unit a readily accessible source of a stabilized carbanion.[1][2] This inherent reactivity has positioned this compound and its derivatives as valuable building blocks for the construction of complex heterocyclic scaffolds and polyfunctionalized molecules, particularly in the realm of energetic materials and medicinal chemistry. However, the inherent instability and explosive nature of pure this compound necessitates careful handling and has led to the development of safer, stabilized synthetic equivalents.[2]

Physicochemical Properties and Reactivity

The pronounced electron-withdrawing nature of the adjacent cyano and nitro functionalities significantly influences the chemical behavior of the methylene protons in this compound. This electronic pull acidifies the C-H bonds, facilitating deprotonation to form a resonance-stabilized carbanion.[1] The negative charge is effectively delocalized over the nitro and cyano groups, enhancing the nucleophilicity of the resulting anion.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Property | Value | Compound |

| Predicted pKa | 4.62 ± 0.29 | This compound |

| C-H Bond Dissociation Energy | ~87 ± 2 kcal/mol | Malononitrile (for comparison) |

| ¹H NMR (ppm) | Methylene protons typically appear as a singlet. | This compound derivatives |

| ¹³C NMR (ppm) | Methylene carbon signal is influenced by the electron-withdrawing groups. | This compound derivatives |

| IR Spectroscopy (cm⁻¹) | ~2250 (C≡N stretch), ~1550 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) | This compound derivatives |

Note: Spectroscopic data for this compound itself is sparse due to its instability. The provided values are typical for its derivatives.

Key Synthetic Applications and Experimental Protocols

The nucleophilic carbanion generated from this compound participates in a wide array of carbon-carbon bond-forming reactions, including alkylations, condensations, and cycloadditions.

Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction with this compound provides a facile route to α,β-unsaturated nitro compounds, which are versatile synthetic intermediates.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

-

Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Knoevenagel condensation workflow.

Synthesis of Heterocycles

This compound is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Two prominent examples are the synthesis of triazines and isoxazolines.

1. Synthesis of Triazines:

Annulated 1,2,4-triazines, which are of interest in the development of energetic materials, can be synthesized from this compound.[2] The typical route involves the reaction of a diazonium salt with the in situ generated salt of this compound, followed by cyclization.[2]

Experimental Protocol: Synthesis of a Fused 1,2,4-Triazine Derivative

-

Diazotization: A solution of an amino-substituted heterocyclic compound (e.g., 3-amino-5-nitro-1,2,4-triazole) in an acidic medium (e.g., sulfuric acid) is treated with a solution of sodium nitrite at low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: The cold diazonium salt solution is then added to a solution of the potassium salt of this compound in water. The reaction is stirred at low temperature.

-

Cyclization: The resulting intermediate hydrazone may cyclize spontaneously or require heating in a suitable solvent (e.g., ethanol/water mixture) to afford the fused triazine product.

-

Isolation and Purification: The product is isolated by filtration and purified by recrystallization.

Caption: Synthetic pathway to fused triazines.

2. Synthesis of Isoxazolines:

Isoxazolines can be prepared via a 1,3-dipolar cycloaddition reaction. This compound can serve as a precursor to the nitrile oxide dipole, which then reacts with an alkene.

Experimental Protocol: Synthesis of 4-Alkyl-3-cyano-5-nitroisoxazolines

-

Nitrile Oxide Generation: A precursor such as an α-nitro-α-chloro-oxime is treated with a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to generate the nitrile oxide in situ.

-

Cycloaddition: The alkene is added to the reaction mixture containing the in situ generated nitrile oxide.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.

References

Nitroacetonitrile: A Comprehensive Technical Guide to its Application as a Cyano(nitro)methylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroacetonitrile (NCCH₂NO₂) is a highly reactive and versatile C2 building block in organic synthesis. Possessing a methylene group activated by both a cyano and a nitro functionality, it serves as a potent precursor for the introduction of the cyano(nitro)methyl group into a wide array of molecular scaffolds. This technical guide provides an in-depth overview of this compound's utility as a cyano(nitro)methylating agent, with a focus on its applications in constructing polyfunctionalized and heterocyclic compounds. Due to the inherent instability and explosive nature of free this compound, this guide also details the preparation and use of its more stable and synthetically practical salts and equivalents, such as the potassium salt of this compound and dipyrrolidinium cyano-aci-nitroacetate. Key reactions, including Knoevenagel condensations, Michael additions, and cycloadditions, are discussed with detailed experimental protocols and tabulated quantitative data to facilitate their application in research and development.

Introduction: Properties and Handling of this compound

This compound is the simplest α-nitronitrile, characterized by a central carbon atom bonded to two strong electron-withdrawing groups.[1] This structural feature imparts significant acidity to the methylene protons, enabling facile deprotonation to form a resonance-stabilized carbanion, which is the key reactive species in its role as a cyano(nitro)methylating agent.

However, free this compound is a thermally unstable and potentially explosive compound, which presents significant challenges for its practical handling and storage.[2] Reports of its decomposition underscore the need for caution, and it is recommended that reactions involving the free acid be maintained at temperatures below 50 °C.[2]

To circumvent these safety concerns, several stable synthetic equivalents of this compound have been developed and are now widely used. These include:

-

Alkali Metal Salts: The potassium salt of this compound is a thermally stable, water-soluble solid that exhibits the same reactivity as the free acid.[2][3] It is often prepared in situ or synthesized via an indirect route, avoiding the isolation of hazardous intermediates.[2][4]

-

Dianionic Cyano-aci-nitroacetates: Salts like dipyrrolidinium cyano-aci-nitroacetate are thermally stable and, importantly, soluble in common organic solvents, broadening their applicability in organic synthesis.[5]

This guide will focus on the synthetic applications of both this compound and its more stable equivalents.

Synthesis of Stable this compound Equivalents

Preparation of the Potassium Salt of this compound

A common and safe route to the potassium salt of this compound involves the hydrolysis and subsequent decarboxylation of the potassium salt of ethyl nitrocyanoacetate.[2][3] This method avoids the isolation of free this compound.[2]

Experimental Protocol: Synthesis of the Potassium Salt of this compound [2][4]

-

Preparation of Potassium Salt of Ethyl 2-Cyano-2-nitroacetate: A solution of potassium hydroxide (2.8 g, 0.05 mol) in water (50 mL) is added to a solution of ethyl 2-cyano-2-(hydroxyimino)acetate (21.3 g, 0.15 mol) in water (400 mL) at room temperature.[4] The mixture is stirred, and the resulting potassium salt of ethyl 2-cyano-2-nitroacetate is isolated by filtration.

-

Hydrolysis and Decarboxylation: The potassium salt of ethyl nitrocyanoacetate is then hydrolyzed, leading to the unstable dipotassium salt of nitrocyanoacetic acid. This intermediate readily undergoes decarboxylation to yield the potassium salt of this compound.[2][3] A reported yield for this conversion is 45%.[2][3]

Cyano(nitro)methylation via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and this compound and its salts readily participate in this transformation. The reaction typically involves the condensation of this compound with aldehydes, particularly aromatic and heterocyclic aldehydes, to furnish 3-aryl-2-nitroacrylonitriles.[3] These products are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Logical Relationship: Knoevenagel Condensation

Caption: Knoevenagel condensation of this compound with an aldehyde.

Quantitative Data for Knoevenagel Condensation

| Entry | Aldehyde | Active Methylene Source | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | HKUST-X (10 mg) | Ethanol | 5 min | 100 | [6] |

| 2 | Substituted Benzaldehydes | Malononitrile | Ni(NO₃)₂·6H₂O (5) | Water | 10 min | 90 | [7] |

| 3 | Aromatic Aldehydes | Malononitrile | Ammonium Acetate | None (Sonication) | 5-7 min | High | [8] |

| 4 | 3,4-Dimethoxybenzaldehyde | Malononitrile | Sodium Ethoxide (catalytic) | None | - | High | [9] |

| 5 | Araldehydes | Malononitrile/Ethyl Cyanoacetate | GaCl₃ | None (Grinding) | Few min | Excellent | [10] |

Note: Malononitrile is used as a structural analogue to demonstrate typical conditions for Knoevenagel condensations involving active methylene nitriles.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile (as a model for this compound)[6]

-

Reaction Setup: To a 25 mL round-bottom flask containing ethanol (10 mL), add malononitrile (66 mg, 1 mmol).

-

Addition of Reagents: Introduce the catalyst (e.g., 10 mg of a suitable framework catalyst) and benzaldehyde (1 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 5 minutes).

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the catalyst is removed by filtration. The filtrate containing the product can be further purified if necessary, for example, by the addition of cold water to precipitate the solid product, which is then filtered, washed with cold water, and air-dried.[7]

Cyano(nitro)methylation via Michael Addition

The nucleophilic character of the this compound anion makes it an excellent donor in Michael (conjugate) additions to α,β-unsaturated compounds. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of γ-cyano-γ-nitro carbonyl compounds and related structures.

Experimental Workflow: Michael Addition

Caption: General workflow for a Michael addition reaction.

Quantitative Data for Michael Addition

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | trans-Chalcone | Malononitrile | Rosin-derived squaramide (0.3) | CH₂Cl₂ | 36 h | up to 99 | up to 90 | [11] |

| 2 | Chalcone | Malononitrile | Quinine-Al(OiPr)₃ (10) | Toluene | 80 h | High | Good | [12][13] |

| 3 | Chalcones | Nitroalkanes | Aqueous NaOH in DMF | Room Temp. | - | - | - | [14] |

Note: Malononitrile and nitroalkanes are used as representative Michael donors to illustrate typical reaction conditions.

Experimental Protocol: Michael Addition of Malononitrile to Chalcone (as a model for this compound)[11]

-

Catalyst Preparation: Prepare a solution of the catalyst (e.g., rosin-derived bifunctional squaramide, 7.1 mg, 0.012 mmol) in dichloromethane (20.0 mL).

-

Reaction Setup: To 0.5 mL of the catalyst solution (containing 0.0003 mmol, 0.3 mol% of catalyst), add malononitrile (8 mg, 0.12 mmol) followed by the chalcone (0.1 mmol).

-

Reaction: Stir the resulting mixture at room temperature for 36 hours.

-

Purification: The product is isolated by flash silica gel chromatography using an appropriate eluent (e.g., ethyl acetate/petroleum ether).

Application in the Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of nitrogen-rich heterocyclic compounds, many of which are of interest in the field of energetic materials and pharmaceuticals. The general strategy involves the reaction of a diazonium salt with this compound (or its salt), leading to a hydrazone intermediate that subsequently cyclizes.

Signaling Pathway: Synthesis of Fused Heterocycles

Caption: Synthesis of fused heterocycles using this compound.

Quantitative Data for Heterocycle Synthesis

| Product | Precursors | Key Reagents | Solvent | Conditions | Yield (%) | Reference |

| 7-Amino-2,3,6-trinitropyrazolo[5,1-c][4][6][7]triazine (PTX) | 5-Amino-3,4-dinitropyrazole, this compound | NaNO₂, Acid | - | Diazotization followed by coupling | - | [3] |

| Azolo[5,1-c][4][6][7]triazines | Aminotriazole/Aminopyrazole, Potassium salt of this compound | - | - | - | - | [15] |

| 3-Azido-5-amino-6-nitro-1,2,4-triazine (AANT) | 5-Aminotetrazole, Potassium salt of this compound | - | - | Diazotization and coupling | - | [2] |

Experimental Protocol: General Procedure for the Synthesis of Fused Heterocyclic Energetics[3][15]

-

Diazotization: The parent heterocyclic amine (e.g., 5-amino-3,4-dinitropyrazole) is converted to its corresponding diazonium salt using sodium nitrite and a suitable acid.

-

Coupling: The diazonium salt solution is then treated with a solution containing a salt of this compound in an acidic medium. This results in the formation of a hydrazone intermediate.

-

Cyclization: The resulting hydrazone is then cyclized, often by heating in an appropriate organic solvent or solvent mixture (e.g., refluxing in methanol/water), to yield the final annulated heterocyclic product.

Spectroscopic Data

The products of cyano(nitro)methylation reactions can be characterized by standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The presence of the nitrile and nitro groups gives rise to characteristic strong absorptions. The C≡N stretch of the nitrile group typically appears in the range of 2260-2190 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (NO₂) are observed around 1560-1515 cm⁻¹ and 1385-1345 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the carbon bearing the cyano and nitro groups is typically deshielded and appears at a characteristic chemical shift. For example, in the Michael adduct of malononitrile with chalcone, the proton alpha to the nitrile group appears as a doublet around 4.6 ppm.[13] The methine proton of the chalcone backbone appears as a multiplet around 3.9 ppm.[13]

-

¹³C NMR: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the ¹³C NMR spectrum.

-

Conclusion

This compound and its stable synthetic equivalents are powerful reagents for cyano(nitro)methylation in organic synthesis. Their utility in Knoevenagel condensations, Michael additions, and the synthesis of complex heterocyclic systems makes them valuable tools for researchers in medicinal chemistry and materials science. By employing the stable salt forms and the detailed protocols outlined in this guide, scientists can safely and effectively harness the reactivity of this versatile building block to construct novel and polyfunctionalized molecules. The provided quantitative data and experimental procedures offer a solid foundation for the application of this compound chemistry in a variety of synthetic endeavors.

References

- 1. This compound as a versatile precursor in energetic materials synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound as a versatile precursor in energetic materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a versatile precursor in energetic materials synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07579E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcps.org [ijcps.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine-Al(O(i)Pr)(3) complex: a simple method for the synthesis of a chiral 4H-pyran derivative. | Semantic Scholar [semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Explosive Properties and Hazards of Pure Nitroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pure nitroacetonitrile is a highly energetic and unstable compound with significant explosive hazards. Its handling requires stringent safety protocols and specialized expertise. This guide is intended for informational purposes for professionals in controlled research and development environments and is not a substitute for comprehensive safety training and a thorough understanding of handling energetic materials.

Executive Summary

This compound (NAN), the simplest α-nitronitrile, is a valuable precursor in the synthesis of a variety of energetic materials and polyfunctional compounds due to the reactivity of its active methylene group. However, pure, neutral this compound is dangerously unstable and is classified as an explosive material. Its high decomposition energy and thermal sensitivity necessitate extreme caution in its handling and storage. Consequently, it is often used in the form of its more stable salts in synthetic applications. This guide provides a detailed overview of the known explosive properties, hazards, and handling considerations for pure this compound, drawing from available scientific literature.

Physicochemical and Explosive Properties

Pure this compound is a highly reactive and toxic chemical. While comprehensive experimental data on all its explosive properties are limited in publicly accessible literature, likely due to its instability, key indicators of its explosive nature have been determined.

Table 1: Physicochemical Properties of Pure this compound

| Property | Value | Source |

| Molecular Formula | C₂H₂N₂O₂ | [1] |

| Molecular Weight | 86.05 g/mol | [1] |

| Density | 1.270 g/cm³ | [1] |

| Boiling Point | 224.4 °C at 760 mmHg | [1] |

| Flash Point | 89.5 °C | [1] |

Table 2: Known Explosive Properties of Pure this compound

| Property | Value | Significance |

| Decomposition Energy | 874 J/g | Substances with decomposition energies ≥ 800 J/g are classified as explosive materials.[2] |

| Decomposition Temperature (onset, via DSC) | 109 °C | Indicates rapid decomposition at a relatively low temperature.[2] |

| Thermal Stability | Thermodynamically unstable; requires handling below 50 °C. | [2] |

Hazards and Safety Considerations

The primary hazard of pure this compound is its propensity for explosive decomposition.

-

Thermal Sensitivity: The compound decomposes rapidly at 109 °C, releasing significant energy.[2] It is recommended to maintain any reactions involving free this compound below 50 °C.[2]

-

Spontaneous Explosion: There is a documented incident of a flask containing this compound exploding, reportedly due to decomposition.[2] This underscores the unpredictable nature of the pure compound.

-

Toxicity: this compound is a toxic chemical compound.[1]

Due to these hazards, the use of more stable synthetic equivalents, such as the potassium salt of this compound, is strongly recommended for synthetic applications.[3] These salts offer similar reactivity without the significant risk of handling the free acid.[3]

Experimental Protocols for Characterization of Explosive Properties

While specific experimental results for pure this compound are scarce, the following are standard methodologies used to characterize the explosive properties of energetic materials.

Determination of Decomposition Energy by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the amount of energy absorbed or released by a sample as it is heated or cooled. For energetic materials, it is used to determine the decomposition temperature and the heat of decomposition (or decomposition energy).

Methodology:

-

A small, precisely weighed sample of the material is placed in a sample pan (e.g., aluminum).

-

An empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

The instrument measures the difference in heat flow between the sample and the reference.

-

An exothermic peak is observed as the material decomposes. The onset temperature of this peak is taken as the decomposition temperature, and the area under the peak is integrated to calculate the decomposition energy (in J/g).

Determination of Impact Sensitivity (BAM Fallhammer Test)

Impact sensitivity measures the susceptibility of an explosive to detonation or decomposition upon impact. The BAM Fallhammer test is a standard method for this determination.

Methodology:

-

A small amount of the test substance is placed in a standardized apparatus consisting of two coaxial steel cylinders.

-

A drop-weight of a specified mass is released from a measured height, impacting the upper steel cylinder.

-

A series of tests are conducted at various drop heights.

-

The result is considered positive (an "event") if an explosion, flame, or audible report occurs.

-

The impact energy at which there is a 50% probability of initiation is determined using statistical methods (e.g., the Bruceton up-and-down method). This value, in Joules, represents the impact sensitivity.

Determination of Friction Sensitivity (BAM Friction Test)

Friction sensitivity assesses the tendency of a substance to initiate upon frictional stimuli. The BAM friction test is a widely accepted standard.

Methodology:

-

A small amount of the substance is spread on a porcelain plate.

-

A porcelain pin is placed on the sample, and a specified load is applied via a weighted lever arm.

-

The porcelain plate is moved back and forth under the stationary pin once over a distance of 10 mm.

-

The test is repeated six times for a given load.

-

An "event" is recorded if an explosion, crackling, or flame is observed.

-

The lowest load at which an event occurs in at least one of the six trials is determined. The result is often reported as the force in Newtons (N).

Thermal Decomposition Pathway

-

C-NO₂ Bond Homolysis: The initial and often rate-determining step is the cleavage of the carbon-nitro bond to form alkyl and nitrogen dioxide radicals.

-

Nitro-Nitrite Isomerization: Rearrangement to a less stable nitrite ester, which then decomposes.

Given the presence of the electron-withdrawing nitrile group, the decomposition of this compound is likely complex and highly exothermic, proceeding rapidly to gaseous products.

Inferred GHS Classification

A formal, published GHS classification for pure this compound has not been identified in the reviewed sources. However, based on its known properties, a classification can be inferred.

Table 3: Inferred GHS Classification for Pure this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Explosives | Division 1.1 or Unstable Explosive | Exploding Bomb | Danger | H200: Unstable explosive or H201: Explosive; mass explosion hazard. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Skull and Crossbones or Exclamation Mark | Danger or Warning | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. OR H302/H312/H332: Harmful... |

This inferred classification is based on its high decomposition energy and the known toxicity of nitrile compounds. A definitive classification would require comprehensive experimental testing according to GHS criteria.

Conclusion

Pure this compound is a compound of significant interest in the synthesis of advanced energetic materials. However, its utility is counterbalanced by its inherent instability and explosive nature. The lack of comprehensive public data on its specific explosive characteristics suggests that it is primarily handled in solution or immediately converted to more stable intermediates or salts. For professionals in research and drug development, it is critical to recognize the extreme hazards of the pure substance and to utilize safer synthetic equivalents whenever possible. Strict adherence to safety protocols for handling highly energetic and toxic materials is mandatory.

References

Navigating the Solubility of Nitroacetonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the critical yet challenging aspect of nitroacetonitrile's solubility in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental methodologies, and provides context for handling this reactive and potentially hazardous compound. Due to the inherent instability of free this compound, this guide also places a significant emphasis on its more stable and synthetically useful salt derivatives.

Executive Summary

This compound (NAN) is a valuable reagent in the synthesis of various heterocyclic compounds and energetic materials. However, its practical application is significantly hampered by its explosive nature and thermal instability. Consequently, direct quantitative solubility data for this compound in organic solvents is largely absent from publicly accessible literature. The scientific community has pivoted towards the use of more stable salt forms of NAN. This guide provides a comprehensive overview of the qualitative solubility of NAN and its key derivatives, a detailed experimental protocol for solubility determination, and a visualization of a key synthetic pathway.

Solubility Profile: A Qualitative Overview

Quantitative solubility data for this compound is scarce due to its instability. However, a qualitative understanding can be derived from various synthetic procedures and studies on its derivatives. The following table summarizes the known solubility characteristics of this compound and its more stable salts.

| Compound/Derivative | Water | Common Organic Solvents (e.g., ethers, chloroform) | Polar Organic Solvents (e.g., DMSO, DMF) |

| This compound (NAN) | Soluble | Implied solubility for extraction purposes[1] | Data not available |

| Alkali Metal Salts (e.g., Potassium Salt) | Soluble[2][3][4] | Insoluble or low solubility[5][6][7] | Data not available |

| Dipyrrolidinium Cyano-aci-nitroacetate | Data not available | Soluble in common organic solvents[5][6][7][8][9] | Data not available |

It is crucial to note that while some synthetic protocols imply the solubility of free this compound in solvents like diethyl ether and chloroform for extraction purposes, these are typically performed under controlled conditions and with an awareness of the compound's hazardous nature.[1] For most applications, the use of more stable alternatives is strongly recommended.

The Challenge of Stability and the Rise of Derivatives

The primary reason for the lack of extensive solubility data on this compound is its inherent instability. The compound is known to be explosive, making its handling and study in a pure form exceedingly dangerous.[5][7] To circumvent this, researchers have developed and utilized more stable salt forms.

Alkali Metal Salts: The potassium salt of this compound is a notable example. It is thermally stable and serves as a safer chemical equivalent to free NAN.[2][3][4] However, its utility is limited in many organic synthesis applications due to its poor solubility in organic solvents.[5][6][7]

Organic Cationic Salts: To address the solubility issue of alkali metal salts, organic cationic salts have been developed. Dipyrrolidinium cyano-aci-nitroacetate is a prime example of a thermally stable derivative that is soluble in common organic solvents, making it a much more versatile and safer alternative for synthetic chemists.[5][6][7][8][9]

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers may need to determine the solubility of this compound derivatives, such as dipyrrolidinium cyano-aci-nitroacetate, in specific solvents for their applications. The following is a generalized experimental protocol for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the approximate solubility of a compound in a given organic solvent at a specific temperature.

Materials:

-

The compound of interest (e.g., dipyrrolidinium cyano-aci-nitroacetate)

-

Selected organic solvent(s)

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer

-

Water bath or heating block for temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation: Crush a small amount of the solid compound into a fine powder to facilitate dissolution.

-

Initial Qualitative Assessment:

-

To a small test tube, add approximately 10 mg of the powdered compound.

-

Add 0.5 mL of the chosen organic solvent.

-

Cap the test tube and vortex for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If a significant amount of solid remains, it is "sparingly soluble" or "insoluble."

-

-

Quantitative Determination (Gravimetric Method):

-

Accurately weigh a specific amount of the compound (e.g., 100 mg) and add it to a vial.

-

Add a known volume of the solvent (e.g., 2 mL) to the vial.

-

Seal the vial and place it in a temperature-controlled water bath or shaker.

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours), with continuous stirring or agitation.

-

After equilibration, carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated filtrate and transfer it to a pre-weighed container.

-

Evaporate the solvent from the filtrate under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

Safety Precautions:

-

Always handle this compound and its derivatives in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be aware of the potential hazards of the solvents being used.

Visualization of a Key Synthetic Pathway

To provide a practical context for the use of this compound derivatives, the following diagram illustrates the synthesis of the stable potassium salt of this compound from the potassium salt of ethyl nitrocyanoacetate. This pathway is crucial as it provides a safer route to a synthetically useful form of the reagent.

Caption: Synthesis of the stable potassium salt of this compound.

This workflow highlights the conversion of a starting material through hydrolysis and subsequent decarboxylation to yield the desired stable salt, a process that avoids the isolation of hazardous free this compound.[1][2]

References

- 1. This compound as a versatile precursor in energetic materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a versatile precursor in energetic materials synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07579E [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. search.lib.jmu.edu [search.lib.jmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 13218-13-8 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical State and Appearance of Nitroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of nitroacetonitrile (CAS No. 13218-13-8), with a focus on its physical state and appearance. Due to the compound's inherent instability, this guide also discusses its handling as well as the properties of its more stable synthetic equivalents.

This compound (C₂H₂N₂O₂), also known as 2-nitroacetonitrile, is the simplest α-nitronitrile.[1][2] It possesses a highly activated methylene group due to the strong electron-withdrawing nature of both the nitrile and nitro functionalities.[1][2] This reactivity makes it a valuable precursor in the synthesis of various polyfunctionalized compounds and heterocyclic frameworks.[3][4] However, the practical application of free this compound is significantly hampered by its explosive nature and thermodynamic instability.[4][5][6]

Physical State and Appearance

Direct and detailed descriptions of the physical appearance of isolated, pure this compound are scarce in the scientific literature, a consequence of its hazardous and unstable nature.[7][8] It is often generated and used in situ or handled as more stable salt derivatives.[1] Reports from the National Institutes of Health Chemical Genomics Center have highlighted the volatile and explosive nature of this compound, underscoring the risks associated with its handling.[7][8]

Based on its molecular weight and the available physical data, it is inferred to be a volatile compound at room temperature. Chemical supplier data indicates a boiling point of 69-70 °C at a reduced pressure of 13 Torr, and a calculated boiling point of 224.4 °C at atmospheric pressure.[9][10][11] The lack of a specified melting point suggests it may be a liquid or a low-melting solid at or near room temperature, though this is not definitively stated.[11] Information regarding its appearance is not consistently provided, but it is a highly reactive and toxic chemical.[11]

Quantitative Physical and Chemical Properties

The table below summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted due to the challenges in experimentally measuring them for the pure, unstable compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂N₂O₂ | [3][11] |

| Molecular Weight | 86.05 g/mol | [3][11] |

| Density (Predicted) | 1.270 g/cm³ | [9][10][11] |

| Boiling Point | 69-70 °C (at 13 Torr) | [9][10] |

| Boiling Point (Predicted) | 224.4 °C (at 760 mmHg) | [11] |

| Flash Point (Predicted) | 89.5 °C | [11] |

| pKa (Predicted) | 4.62 ± 0.29 | [10][11] |

| Melting Point | N/A | [11] |

| Solubility | N/A for free this compound. Alkali metal salts have low solubility in organic solvents. | [4][5][6] |

Handling and Stable Equivalents

Due to its explosive properties, free this compound requires careful handling, with reactions often kept below 50 °C.[6] To circumvent the hazards associated with the free form, more stable synthetic equivalents are frequently used. These include:

-

Alkali Metal Salts: The potassium salt of this compound is thermally stable but has the drawback of being poorly soluble in organic solvents.[4][5][6]

-

Dianionic Cyano-aci-nitroacetates: Organic cation salts of dianionic cyano-aci-nitroacetate, such as the dipyrrolidinium salt, are both thermally stable and soluble in common organic solvents, making them safer and more practical synthetic equivalents.[4][5][6]

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Nitroacetaldehyde Oxime

This protocol is based on a literature procedure and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

Materials:

-

2-Nitroacetaldehyde oxime

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Ice-water bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 2-nitroacetaldehyde oxime in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice-water bath.

-

Thionyl chloride is added dropwise to the cooled solution via the dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time as reported in the literature (typically until the evolution of HCl gas ceases).[7]

-

Upon completion, the reaction mixture is carefully worked up. This may involve quenching with ice-water and extraction of the product into an organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

Note: Due to the volatile and explosive nature of the product, purification by distillation should be avoided. The crude product is often used immediately in subsequent reactions.[7][8]

Visualizations

The following diagram illustrates the synthetic pathway for preparing this compound, a key experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a versatile precursor in energetic materials synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 13218-13-8 | Benchchem [benchchem.com]

- 4. This compound and Its Synthetic Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. NoName_1661 | C2H2N2O2 | CID 542681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitroacetaldehyde | C2H3NO3 | CID 14948532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound | 13218-13-8 [amp.chemicalbook.com]

- 11. Cas 13218-13-8,this compound | lookchem [lookchem.com]

Methodological & Application

Laboratory Scale Preparation of Nitroacetonitrile: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of nitroacetonitrile and its more stable potassium salt. This compound is a valuable and versatile C2 building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds relevant to pharmaceutical and energetic materials research. However, its inherent instability and hazardous nature necessitate careful handling and the use of reliable synthetic protocols.[1][2] The following sections offer a comprehensive guide to its preparation, including detailed experimental procedures, safety precautions, and characterization data.

Introduction

This compound (O₂NCH₂CN) is the simplest α-nitronitrile, featuring a methylene group activated by two strong electron-withdrawing groups: a nitro group and a cyano group.[2][3] This unique structural feature imparts high reactivity, making it a potent precursor for various chemical transformations.[2][3] Due to the instability and explosive potential of pure this compound, its isolation is often challenging.[1] Consequently, the synthesis and use of its more stable salt, potassium this compound, is a safer and more practical alternative for many applications.[1][4][5] This salt exhibits similar reactivity to the free acid and is water-soluble, facilitating its use in a variety of reaction conditions.[1][4][5]

Synthetic Pathways

There are two primary routes for the laboratory preparation of neutral this compound, along with a reliable method for synthesizing its potassium salt. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

A flowchart illustrating the decision-making process for selecting a synthetic route is provided below.

Caption: Decision tree for the synthesis of this compound and its potassium salt.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound and its potassium salt.

Protocol 1: Synthesis of Neutral this compound via Deacylation of Nitrocyanoacetone

This method is reported to provide higher yields (70-85%) compared to the classic dehydration of methazonic acid.[4]

Step 1: Nitration of Cyanoacetone to Nitrocyanoacetone [4]

-

In a well-ventilated fume hood, prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in chloroform.

-

Cool the mixture in an ice bath.

-

Slowly add cyanoacetone to the cooled nitrating mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Separate the chloroform layer, which contains the nitrocyanoacetone product.

-

Evaporate the chloroform under reduced pressure to obtain the crude nitrocyanoacetone residue.

Step 2: Deacylation of Nitrocyanoacetone [4]

-

Dissolve the crude nitrocyanoacetone in ethanol or methanol.

-

Acidify the solution with 10% sulfuric acid.

-

Neutralize the mixture with sodium bicarbonate.

-

Pour the neutralized solution into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound as a residue.

Protocol 2: Synthesis of Neutral this compound via Dehydration of Methazonic Acid

This is the classic, albeit lower-yielding (13-47%), method for preparing this compound.[4]

-

In a fume hood, dissolve methazonic acid (nitroacetaldehyde oxime) in diethyl ether.

-

Gently reflux the solution and add thionyl chloride dropwise.

-

Continue heating until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

Filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain this compound as a yellow or brown oil.

Protocol 3: Synthesis of Potassium this compound

This method provides a stable and safer alternative to neutral this compound, with a reported yield of 45%.[4][5] An alternative procedure using an ion-exchange resin can reportedly increase the yield to 79%.[4][5]

-

Prepare a solution of the potassium salt of ethyl nitrocyanoacetate.

-

Hydrolyze the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid.

-

This intermediate readily undergoes decarboxylation to form the potassium salt of this compound.

-

The potassium salt can be isolated from the reaction mixture.

Purification of this compound

Crude this compound obtained from the synthesis is typically a yellow or brown oil and may require purification.[4]

-

Silica Gel Chromatography: The oil can be purified by column chromatography on silica gel using benzene as the eluent.[4]

-

Decolorization and Salt Formation: Another method involves decolorizing the oil with activated charcoal, followed by conversion to an ammonium salt with gaseous ammonia. The salt is then acidified and the purified this compound is extracted into ether.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound and its potassium salt.

Table 1: Summary of Synthetic Routes for this compound and its Potassium Salt

| Synthetic Route | Starting Material(s) | Key Reagents | Product | Reported Yield (%) | Reference(s) |

| Deacylation of Nitrocyanoacetone | Cyanoacetone | H₂SO₄/HNO₃, Ethanol/Methanol, NaHCO₃ | This compound | 70-85 | [4] |

| Dehydration of Methazonic Acid | Methazonic Acid | Thionyl Chloride, Diethyl Ether | This compound | 13-47 | [4] |

| Hydrolysis & Decarboxylation of Potassium Ethyl Nitrocyanoacetate | Potassium Salt of Ethyl Nitrocyanoacetate | - | Potassium this compound | 45 | [4][5] |

| Decarboxylation of Dipotassium Nitrocyanoacetic Acid via Ion-Exchange Resin | Dipotassium Nitrocyanoacetic Acid | Ion-Exchange Resin (IRC-50) | Potassium this compound | 79 | [4][5] |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| This compound | C₂H₂N₂O₂ | 86.05 | Yellow/Brown Oil | Not reported | Not reported | Not reported | Not reported | Not reported |

| Potassium this compound | C₂HKN₂O₂ | 124.15 | Solid | Not reported | Not applicable | Not reported | Not reported | Not reported |

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated laboratory fume hood.[1]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Due to its instability and potential for explosive decomposition, avoid heating pure this compound, especially if impure.

-

The use of its more stable potassium salt is strongly recommended to mitigate risks.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Consult your institution's environmental health and safety office for specific guidance on the disposal of nitro-containing compounds.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the deacylation of nitrocyanoacetone.

Caption: Workflow for the synthesis of this compound via deacylation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a versatile precursor in energetic materials synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a versatile precursor in energetic materials synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07579E [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Use of Nitroacetonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroacetonitrile (NCCH₂NO₂) is a highly versatile and reactive C2 synthon utilized in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a methylene group activated by adjacent electron-withdrawing nitro and cyano functionalities, makes it a potent nucleophile and a valuable building block for introducing nitro and amino (via reduction) groups into heterocyclic scaffolds. While the free form of this compound is known for its instability and potential explosive nature, its more stable alkali metal salts and synthetic equivalents offer a safer and more practical alternative for synthetic applications.[1][2]

These application notes provide an overview of the use of this compound in the synthesis of various heterocyclic systems, with a focus on fused heterocycles where its application is well-documented. Additionally, representative protocols for the synthesis of common monocyclic heterocycles are provided, illustrating the potential utility of this compound in well-established synthetic methodologies.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[5,1-c][1][3][4]triazines

A significant application of this compound is in the synthesis of nitrogen-rich fused heterocyclic systems, which are of great interest in the development of energetic materials and pharmaceuticals. A common strategy involves the reaction of a heterocyclic diazonium salt with a salt of this compound. The resulting intermediate undergoes spontaneous or induced cyclization to yield the fused product.[3]

General Reaction Pathway

The synthesis typically begins with the diazotization of an amino-substituted heterocycle, which is then coupled with the sodium or potassium salt of this compound. The resulting hydrazone intermediate readily cyclizes through the attack of a ring nitrogen onto the cyano group, leading to the formation of the fused heterocyclic system.

References

Application Notes and Protocols: Nitroacetonitrile in the Synthesis of Advanced Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nitroacetonitrile as a versatile precursor in the synthesis of high-performance energetic materials. Detailed experimental protocols for the synthesis of key compounds are provided, along with a summary of their energetic properties to facilitate comparison and further research.

Introduction

This compound (NCAN) is a highly reactive and versatile C2 building block in organic synthesis, particularly valued in the field of energetic materials.[1][2][3] Its structure, featuring a methylene group activated by adjacent nitro and cyano functionalities, allows for its participation in a variety of condensation and cyclization reactions.[2] A significant application of this compound is in the synthesis of nitrogen-rich heterocyclic compounds, which are sought after for their high energy content, thermal stability, and reduced sensitivity to impact and friction.[3]

While free this compound is a powerful reagent, its inherent instability and potential for explosive decomposition necessitate careful handling.[2] For this reason, the more stable potassium salt of this compound is often preferred in synthetic applications, offering a safer and more practical alternative without compromising reactivity.[1] This document details the synthesis of several key energetic materials derived from this compound, highlighting its role in the construction of advanced, high-performance compounds.

General Synthetic Pathway

The primary synthetic route to energetic materials utilizing this compound involves the reaction of a diazonium salt with a salt of this compound. This typically proceeds through the following general steps:

-

Diazotization: An amino-substituted heterocyclic precursor is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to generate the corresponding diazonium salt.

-

Coupling and Cyclization: The in-situ generated diazonium salt is then reacted with a salt of this compound. This leads to a coupling reaction, forming a hydrazone intermediate which subsequently undergoes intramolecular cyclization to yield the final fused-ring energetic material.[3]

This versatile methodology allows for the synthesis of a wide array of fused heterocyclic systems with varying energetic properties.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-3,7,8-trinitropyrazolo-[5,1-c][1][3][4]triazine (PTX)

This protocol describes the synthesis of the high-density energetic material PTX. The procedure involves the diazotization of a crude mixture containing 5-amino-3,4-dinitropyrazole (ADNP) followed by coupling with the sodium salt of this compound.[1]

Materials:

-

Crude mixture of 5-amino-3,4-dinitropyrazole (ADNP) and 3,4-dinitropyrazole

-

20% Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

This compound (NCAN)

-

Sodium hydroxide (NaOH)

-

Ice-water bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A crude mixture of ADNP (223 mg, 1.29 mmol) and 3,4-dinitropyrazole (57 mg, 0.36 mmol) is dispersed in 10 mL of 20% H₂SO₄ and cooled in an ice-water bath.[1]

-

A solution of NaNO₂ (123 mg, 1.78 mmol) in 1.2 mL of water is added dropwise to the cooled dispersion. The mixture is stirred for 2 hours to form the corresponding diazonium salt in situ.[1]

-

The sodium salt of this compound is prepared by dissolving NaOH (99 mg, 2.48 mmol) and NCAN (214 mg, 2.48 mmol) in 3 mL of ice water.[1]

-

The solution of the sodium salt of this compound is added dropwise to the cooled reaction flask containing the diazonium salt.[1]

-

The reaction is stirred in the ice bath for 50 minutes until most of the reaction mixture is in solution.[1]

-

The reaction mixture is then filtered, and the filtrate is stirred at room temperature.[1]

-

A precipitate forms from the filtrate over a few hours. The precipitate is filtered, washed with water, and air-dried to give pure PTX (193 mg, 55.6% yield from ADNP) as a yellow solid.[1]

Protocol 2: Synthesis of 4-amino-3,7-dinitrotriazolo-[5,1-c][1][3][4]triazine (DPX-26)

This protocol outlines the synthesis of DPX-26, an energetic material with favorable safety properties.[2][4] The synthesis involves the diazotization of 3-amino-5-nitro-1,2,4-triazole, followed by condensation and cyclization with this compound.[4]

Materials:

-

3-amino-5-nitro-1,2,4-triazole

-

Nitrous acid (generated in situ from a nitrite salt and a strong acid)

-

This compound

-

Appropriate solvents for reaction and recrystallization (e.g., nitromethane)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

The synthesis begins with the diazotization of 3-amino-5-nitro-triazole, which produces an intermediate zwitterionic species that precipitates from the reaction mixture.[4][5]

-

Subsequent addition of this compound leads to a condensation reaction with the diazonium moiety.[4][5]

-

The reaction then proceeds through a cyclization process to yield the triazolo-triazine bicyclic system, DPX-26.[4][5]

-

Single crystals of DPX-26 suitable for X-ray crystallographic analysis can be obtained through recrystallization from nitromethane.[4][5]

Protocol 3: Synthesis of 3-azido-5-amino-6-nitro-1,2,4-triazine (AANT)

This protocol describes the synthesis of AANT, a simple 1,2,4-triazine-based energetic material.[3]

Materials: